Abaloparatide vs. Teriparatide: Real-World Fracture Risk and BMD Outcomes at 18 Months
A real-world retrospective analysis of 21,676 propensity score-matched women per cohort demonstrated that abaloparatide significantly reduced the risk of hip and nonvertebral fractures compared to teriparatide over 18 months of follow-up [1]. Specifically, the hazard ratio (HR) for hip fracture was 0.83 (95% CI 0.70-0.98; P=0.027) and for nonvertebral fracture was 0.88 (95% CI 0.80-0.96; P=0.003), indicating a 17% and 12% relative risk reduction, respectively [1]. This builds upon findings from the ACTIVE study, where abaloparatide also showed significantly greater BMD increases at the total hip and femoral neck [1].
| Evidence Dimension | Incidence of hip fracture over 18 months |
|---|---|
| Target Compound Data | 1.4% (296/21,676) of teriparatide cohort |
| Comparator Or Baseline | Abaloparatide: 1.1% (245/21,676) |
| Quantified Difference | Hazard Ratio 0.83 (95% CI 0.70-0.98), P=0.027; Relative risk reduction ~17% |
| Conditions | Retrospective claims analysis, women ≥50 years with ≥1 prescription fill, propensity score-matched cohorts, 18 months +30 days follow-up |
Why This Matters
For procurement decisions in osteoporosis research or clinical supply, this data quantifies that while abaloparatide offers superior fracture protection at 18 months, teriparatide remains a standard comparator and an appropriate choice when the specific fracture risk profile or cost-effectiveness model favors it.
- [1] Tosi LL, et al. Comparative Effectiveness of Abaloparatide and Teriparatide in Women 50 Years of Age and Older: Update of a Real-world Retrospective Analysis. Endocr Pract. 2024;30(12):1123-1131. View Source
